molecular formula C10H18O B1252900 Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- CAS No. 21653-20-3

Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-

Cat. No.: B1252900
CAS No.: 21653-20-3
M. Wt: 154.25 g/mol
InChI Key: DZVXRFMREAADPP-IMSYWVGJSA-N
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Description

Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- is a complex organic compound with the molecular formula C10H18O. It is also known by several synonyms, including 3-Thujanol and (-)-Thujol. This compound is characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. The presence of multiple chiral centers gives it specific stereochemistry, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the compound can be synthesized from the corresponding ketone through a reduction reaction using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation reactions. The use of advanced purification techniques like distillation and chromatography ensures the isolation of the desired stereoisomer .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(3.1.0)hexan-3-one, 4-methyl-1-(1-methylethyl)-: Similar structure but with a ketone functional group instead of an alcohol.

    (1R,3R,5R)-1-Isopropyl-4-methylbicyclo(3.1.0)hexan-3-ol: Different stereochemistry but similar overall structure.

Uniqueness

Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- is unique due to its specific stereochemistry and the presence of multiple chiral centers. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

Properties

CAS No.

21653-20-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,3S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol

InChI

InChI=1S/C10H18O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-9,11H,4-5H2,1-3H3/t7-,8-,9+,10+/m1/s1

InChI Key

DZVXRFMREAADPP-IMSYWVGJSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C[C@]2(C[C@@H]1O)C(C)C

SMILES

CC1C2CC2(CC1O)C(C)C

Canonical SMILES

CC1C2CC2(CC1O)C(C)C

density

0.919-0.925

21653-20-3
35732-37-7

physical_description

Colourless crystals;  Minty camphorous odou

solubility

Practically insoluble to insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Synonyms

3-thujol
3-thujol, (1R-(alpha,3alpha,4alpha5alpha))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-
Reactant of Route 2
Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-
Reactant of Route 3
Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-
Reactant of Route 4
Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-
Reactant of Route 5
Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-
Reactant of Route 6
Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-

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